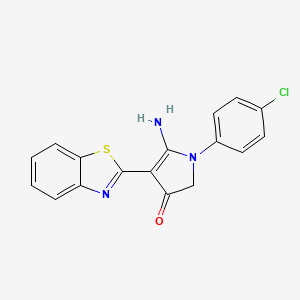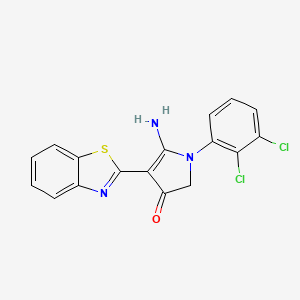
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzothiazole and fluorophenyl groups suggests that it may exhibit interesting biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions. The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable halide precursor. The final step involves the formation of the pyrrolone ring, which can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable.
化学反応の分析
Types of Reactions
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the pyrrolone ring can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in the treatment of various diseases.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a modulation of their activity. The presence of the benzothiazole and fluorophenyl groups suggests that it may bind to hydrophobic pockets in proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Similar structure but lacks the fluorine atom.
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets. This makes it a unique and potentially valuable compound for various applications.
特性
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS/c18-10-5-1-3-7-12(10)21-9-13(22)15(16(21)19)17-20-11-6-2-4-8-14(11)23-17/h1-8H,9,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVUUWOQYVEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=CC=C2F)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=CC=C2F)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744378.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-propoxyphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744380.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744383.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] (E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoate](/img/structure/B7744392.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] (E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7744399.png)








![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one](/img/structure/B7744495.png)
